MitoPY1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

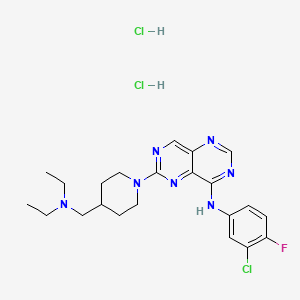

MitoPY1 is a small-molecule fluorescent probe that selectively tracks to the mitochondria of live biological specimens . It responds to local fluxes of hydrogen peroxide (H2O2) by a turn-on fluorescence enhancement . This bifunctional dye uses a triphenylphosphonium targeting group and a boronate-based molecular switch to selectively respond to H2O2 over competing reactive oxygen species (ROS) within the mitochondria .

Synthesis Analysis

The synthesis of this compound is described in several protocols . The preparation of this compound is anticipated to take 7-10 days, and assays involving microscopy of cultured mammalian cells can be performed in 1-2 days .Molecular Structure Analysis

This compound is a bifunctional molecule that combines a boronate-masked xanthene fluorophore scaffold for selective H2O2 detection and a triphenylphosphonium targeting group for mitochondrial localization .Chemical Reactions Analysis

This compound responds to local fluxes of hydrogen peroxide (H2O2) by a turn-on fluorescence enhancement . This is due to the H2O2-mediated conversion of aryl boronates to phenols .Physical And Chemical Properties Analysis

This compound has a molecular weight of 954.68 and a molecular formula of C52H53BIN2O5P . It is soluble to 100 mM in DMSO .科学的研究の応用

Imaging Hydrogen Peroxide in Mitochondria : MitoPY1 is designed to visualize changes in mitochondrial hydrogen peroxide concentrations, which are generated during oxidative stress. This is achieved through a combination of a boronate-based switch and a mitochondrial-targeting phosphonium moiety (Dickinson & Chang, 2008).

Selective Targeting and Fluorescence Enhancement : this compound selectively tracks to mitochondria in live biological specimens, responding to hydrogen peroxide (H2O2) fluxes with fluorescence enhancement. This makes it a valuable tool for measuring mitochondrial H2O2 levels in cell culture and tissue models (Dickinson, Lin, & Chang, 2013).

Applications in Disease Models : this compound has been used to measure mitochondrial H2O2 in cell culture models of diseases like Parkinson's disease, providing insights into the role of mitochondrial dysfunction in such conditions (Lippert, Dickinson, & New, 2015).

Understanding Mitophagy in Cancer Cells : While not directly related to this compound, the study of mitophagy, a process that selectively targets damaged mitochondria for degradation, is vital in understanding mitochondrial dynamics in cancer cells and therapeutic resistance (Villa et al., 2017).

Studying Mitochondrial Hydrogen Peroxide Production : this compound provides a practical tool for imaging mitochondrial H2O2 production and has been demonstrated to function in various cell types, aiding the study of the role of H2O2 in human health and disease (Lippert, Dickinson, & New, 2021).

Monitoring Mitophagy : Research tools like this compound contribute to the study of mitophagy, a critical process for maintaining mitochondrial number and energy metabolism. Understanding mitophagy is crucial in physiological and pathological contexts, especially in therapeutic intervention (Palikaras, Lionaki, & Tavernarakis, 2018).

作用機序

- Role : It responds to local H₂O₂ flux by enhancing fluorescence. Importantly, it specifically detects H₂O₂ rather than competing reactive oxygen species (ROS) within the mitochondria .

- Upon exposure to H₂O₂, the boronate moiety undergoes oxidation, converting it into a phenol. This change leads to fluorescence enhancement, allowing visualization of mitochondrial H₂O₂ levels .

- Downstream effects include insights into redox homeostasis and signaling cascades mediated by H₂O₂ .

- Impact on Bioavailability : MitoPY1’s selectivity for mitochondria ensures efficient detection of mitochondrial H₂O₂ .

- Cellular Effects : By visualizing H₂O₂ dynamics, researchers can study its role in disease and aging .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

The use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells is a promising area of research . It can be used to measure mitochondrial H2O2 levels in both cell culture and tissue models . Further studies could explore its potential applications in various pathological and physiological events in biological systems .

生化学分析

Biochemical Properties

MitoPY1 interacts with hydrogen peroxide (H2O2), a reactive oxygen species (ROS) produced within the mitochondria . The interaction is selective, with this compound responding to H2O2 over other ROS . This selectivity is achieved through the use of a boronate-based molecular switch .

Cellular Effects

This compound has been demonstrated to function in a variety of diverse cell types . It can be used to measure mitochondrial H2O2 levels in both cell culture and tissue models . By visualizing H2O2 in the mitochondria of living cells, this compound can provide insights into cellular processes influenced by ROS .

Molecular Mechanism

The mechanism of action of this compound involves the chemoselective and biocompatible oxidation of boronates into phenols . This reaction is triggered by the presence of H2O2, leading to a turn-on fluorescence enhancement that allows the visualization of H2O2 within the mitochondria .

Temporal Effects in Laboratory Settings

The preparation of this compound is anticipated to take 7–10 days, and assays involving microscopy of cultured mammalian cells can be performed in 1–2 days . Over time, this compound allows for the continuous monitoring of H2O2 levels within the mitochondria, providing insights into the temporal dynamics of ROS in living cells .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the probe has been used in tissue models to measure mitochondrial H2O2 levels

Metabolic Pathways

This compound is involved in the detection of H2O2, a byproduct of the mitochondrial electron transport chain . By responding to H2O2, this compound can provide insights into the metabolic processes within the mitochondria that lead to the production of ROS .

Transport and Distribution

This compound selectively tracks to the mitochondria of live biological specimens . This is achieved through the use of a triphenylphosphonium targeting group, which takes advantage of the organelle-specific proton gradient to localize this compound within the mitochondria .

Subcellular Localization

The subcellular localization of this compound is within the mitochondria . The probe’s triphenylphosphonium targeting group directs it to this specific organelle, allowing for the selective visualization of mitochondrial H2O2 .

特性

IUPAC Name |

4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCULDYUUMFAD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H53BIN2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)